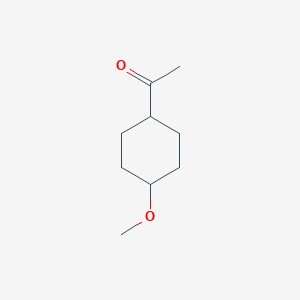

1-(4-Methoxycyclohexyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxycyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(10)8-3-5-9(11-2)6-4-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPBVYXDONHPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic Chemistry

1-(4-Methoxycyclohexyl)ethan-1-one is a ketone derivative characterized by a cyclohexane (B81311) ring bearing two substituents: a methoxy (B1213986) group (-OCH₃) at the 4-position and an acetyl group (-C(O)CH₃) at the 1-position. The presence of both cis and trans isomers is possible due to the stereochemistry of the disubstituted cyclohexane ring, adding a layer of structural complexity.

The molecule's framework combines three important chemical features:

The Cyclohexane Ring: This non-planar, saturated ring is a fundamental motif in organic chemistry. Its conformational flexibility (chair, boat, twist-boat) can significantly influence the reactivity and physical properties of the molecule.

The Ketone Functional Group: The carbonyl (C=O) of the acetyl group is a site of rich chemical reactivity. It can undergo nucleophilic addition, condensation reactions, and reductions, making it a versatile handle for synthetic transformations.

The Ether Functional Group: The methoxy group is a relatively stable ether linkage. It is a hydrogen bond acceptor and its electronic influence can affect reactions elsewhere in the molecule.

While specific research on this compound is limited, its constituent parts are ubiquitous in synthetic and medicinal chemistry. Its aromatic analog, 1-(4-methoxyphenyl)ethanone (also known as 4'-methoxyacetophenone), is a well-known compound used in fragrances and as a precursor in the synthesis of more complex molecules. matrix-fine-chemicals.comcharite.de The study of the saturated version, this compound, thus offers a chance to explore the effects of removing aromaticity on the molecule's physical and chemical properties.

Table 1: Computed Physicochemical Properties of this compound Note: Data in this table is based on computational predictions and analogy to similar structures, as extensive experimental data is not publicly available.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | This compound |

| LogP (Predicted) | ~1.8 - 2.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Significance of Cyclohexyl Ketones in Synthetic Methodologies

The cyclohexyl ketone moiety is a valuable structural unit in organic synthesis. These compounds are often used as key intermediates in the preparation of pharmaceuticals and agrochemicals. google.com For instance, the related compound 4-methoxycyclohexanone (B142444) is a crucial intermediate for the insecticide spirotetramat. google.com

While a specific, documented synthesis for 1-(4-methoxycyclohexyl)ethan-1-one is not readily found in scientific literature, its synthesis can be logically inferred from established chemical reactions. A plausible pathway would begin with 4-methoxyphenol, which is first hydrogenated to produce 4-methoxycyclohexanol (B98163). quickcompany.in This alcohol can then be oxidized to yield 4-methoxycyclohexanone. google.comgoogle.com

To arrive at the target molecule, this compound, a different route from a common precursor would be required. A well-established method for preparing similar cyclohexyl methyl ketones involves the reaction of an organometallic reagent with a carboxylic acid derivative. orgsyn.org For example, a likely synthesis could involve:

Conversion of 4-methoxycyclohexanecarboxylic acid into its lithium salt.

Reaction of this salt with an organolithium reagent like methyllithium (B1224462) to form the ketone. orgsyn.org

Alternatively, a Grignard reaction using a 4-methoxycyclohexylmagnesium halide with acetyl chloride would also be a standard and effective method for its preparation. orgsyn.org The versatility of the ketone group in these scaffolds allows for further elaboration, making them important building blocks for more complex molecular architectures.

Research Prospects for 1 4 Methoxycyclohexyl Ethan 1 One As a Molecular Scaffold

Strategies for Carbon-Carbon Bond Formation in Cyclohexyl Ketone Synthesis

The formation of the ketone group on the cyclohexane ring is a critical step in the synthesis of the target molecule. Acylation reactions and oxidation pathways are two primary strategies to achieve this transformation.

Acylation Reactions for Ketone Formation

Acylation reactions provide a direct method for introducing an acetyl group onto a cyclohexane ring. One common approach is the Friedel-Crafts acylation. Although typically associated with aromatic systems, variations of this reaction can be applied to cyclohexyl precursors. For instance, cyclohexanecarboxylic acid can be converted to its acyl chloride, which then reacts with an appropriate organometallic reagent like a methylmagnesium halide or methyllithium (B1224462) to form the methyl ketone. orgsyn.orgpearson.com Another method involves the aluminum chloride-catalyzed acetylation of cyclohexene (B86901) in the presence of cyclohexane. orgsyn.org

A patent describes a synthesis process for 1-hydroxycyclohexyl phenyl ketone starting from cyclohexanecarboxylic acid, which undergoes acylation, Friedel-Crafts reaction, and alkaline hydrolysis. google.com While not a direct synthesis of this compound, this highlights the utility of acylation in the synthesis of cyclohexyl ketones.

Oxidation Pathways for Ketone Derivatization

Oxidation of a corresponding secondary alcohol is a widely used and effective method for ketone synthesis. For the synthesis of this compound, this would involve the oxidation of 1-(4-methoxycyclohexyl)ethanol. Common oxidizing agents for this transformation include chromium-based reagents like Jones reagent (chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). wikipedia.org Safer and more environmentally friendly alternatives, such as sodium hypochlorite, can also be employed. wikipedia.org

The industrial production of cyclohexanone (B45756) often involves the oxidation of cyclohexane using air and a cobalt catalyst, which proceeds through a cyclohexanol (B46403) intermediate. wikipedia.orgmdpi.com This "KA oil" (ketone-alcohol oil) is a primary feedstock for various industrial processes. wikipedia.orgmdpi.commdpi.comresearchgate.net While this large-scale process is not specific to the target molecule, the underlying principle of oxidizing a cyclohexane derivative to a ketone is directly relevant. mdpi.commdpi.comresearchgate.net The selectivity of cyclohexane oxidation to cyclohexanone and cyclohexanol is a significant challenge in industrial settings, with typical conversions kept low to prevent over-oxidation. mdpi.comresearchgate.net

Introduction of the Methoxycyclohexyl Moiety

The introduction of the methoxy group at the 4-position of the cyclohexane ring is a key functionalization step. This can be achieved through several synthetic routes.

One straightforward method is the etherification of a precursor alcohol, such as 4-hydroxycyclohexanone (B83380) or a derivative. ontosight.ai This typically involves deprotonation of the alcohol with a base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide. mpg.de

Alternatively, the methoxy group can be introduced via nucleophilic substitution. For instance, a suitable leaving group, such as a halide, at the 4-position of the cyclohexane ring can be displaced by a methoxide (B1231860) source. clockss.org A patent describes a process for preparing 4-methoxycyclohexanone from 4-methoxycyclohexanol (B98163) using hydrogen peroxide as an oxidant and a phosphotungstic acid molecular sieve catalyst. google.comquickcompany.in This indicates that the methoxycyclohexyl precursor can be synthesized and then converted to the ketone.

Theoretical studies on the substituent effects on the cyclohexane ring show that a methoxy group at the 4-position can influence the conformational preference of the ring, which is an important consideration in stereoselective synthesis. worldwidejournals.com

Stereoselective Synthesis of this compound Isomers

The substituted cyclohexane ring in this compound can exist as different stereoisomers (cis and trans). Controlling the stereochemistry during the synthesis is crucial for obtaining a specific isomer.

Diastereoselective Approaches for Cyclohexane Ring Substitution

The relative orientation of the substituents on the cyclohexane ring can be controlled through various diastereoselective reactions. For instance, catalytic hydrogenation of a substituted cyclohexene precursor can lead to the formation of specific diastereomers depending on the catalyst and reaction conditions. orgsyn.orgnsf.gov

Domino reactions, such as tandem Michael-aldol reactions, have been employed to construct highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.org These methods often proceed through a cascade of reactions where the stereochemistry of the initial steps dictates the final stereochemical outcome. Iridium-catalyzed annulation strategies have also been developed for the stereoselective synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones. acs.org

A diastereoselective reductive Cope rearrangement has been utilized to synthesize 1,2,4-trifunctionalized cyclohexanes, demonstrating a method to control the stereochemistry at multiple centers. nsf.govresearchgate.net

Asymmetric Synthesis Considerations

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, which is chiral, enantioselective methods can be employed. This often involves the use of chiral catalysts or auxiliaries.

For example, iridium-catalyzed asymmetric hydrogenation of α,α′-bis(arylidene)ketones has been used to synthesize chiral cyclohexyl-fused spirobiindanes with high enantioselectivity. acs.orgnih.govresearchgate.net This demonstrates the potential of asymmetric catalysis in controlling the stereochemistry of cyclohexyl systems. Copper-catalyzed phosphination-aldol cyclization of ketone-enamides is another method to produce chiral cyclohexylphosphines with high diastereo- and enantioselectivity. acs.org

Furthermore, the asymmetric conjugate addition of alkynes to enones, catalyzed by transition metals like copper or rhodium, provides a pathway to chiral β-alkynyl ketones, which can be precursors to chiral cyclohexyl ketones. rsc.org

Green Chemistry Approaches in Synthetic Routes

The synthesis of ketones like this compound is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. acs.orgresearchgate.net Traditional methods for ketone synthesis, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant waste and can be difficult to handle. numberanalytics.comacs.org Modern approaches seek to overcome these limitations through the use of heterogeneous catalysts, alternative energy sources, and more atom-economical reactions. acs.orgresearchgate.net

One promising green approach is the use of solid acid catalysts or reusable catalytic systems. For instance, phosphotungstic acid supported on molecular sieves has been effectively used for the synthesis of 4-methoxycyclohexanone, a related compound, from 4-methoxycyclohexanol using hydrogen peroxide as a green oxidant. google.com This method offers high product yields (over 98%) and the catalyst can be recycled. google.com Similarly, deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and zinc chloride, have been investigated as both catalysts and solvents for Friedel-Crafts acylation, demonstrating high yields and the potential for catalyst recycling over multiple cycles without significant loss of activity. researchgate.net

The use of alternative energy sources like microwave and ultrasound irradiation represents another key green strategy. encyclopedia.pubnih.govmdpi.com These techniques can accelerate reaction rates, improve yields, and often allow for solvent-free conditions. encyclopedia.pubresearchgate.netscitepress.org For example, microwave-assisted synthesis has been shown to be a highly efficient method for producing various heterocyclic compounds, significantly reducing reaction times compared to conventional heating. encyclopedia.pubmdpi.com Ultrasound has also been employed to enhance Friedel-Crafts reactions, leading to efficient synthesis at ambient temperature and pressure. acs.org

Solvent selection is another critical aspect of green synthesis. The move away from volatile and hazardous organic solvents towards greener alternatives like water, ethanol, or even solvent-free conditions is a major focus. researchgate.netnih.gov For example, a grinding technique for chalcone (B49325) synthesis has been reported, which proceeds at room temperature without any solvent, offering a simple and eco-friendly procedure. scitepress.org

Table 1: Comparison of Catalysts in Green Acylation Reactions

| Catalyst System | Acylating Agent | Substrate Scope | Key Advantages | Reference |

| Phosphotungstic Acid on Molecular Sieve | Hydrogen Peroxide | Alcohols | High yield, reusable catalyst, green oxidant. | google.com |

| Choline Chloride-Zinc Chloride (DES) | Acyl Halides | Electron-rich arenes | Acts as both catalyst and solvent, recyclable. | researchgate.net |

| PTA@MIL-53(Fe) (MOF) | Acyl Chlorides | Phenols | Efficient under ultrasound, reusable catalyst. | acs.org |

| Erbium Trifluoromethanesulfonate | Carboxylic Acids | Electron-rich arenes | Microwave-assisted, rapid, good yields. | researchgate.net |

Process Optimization for Scalable Synthesis

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. acs.org Key factors to consider include reaction temperature, pressure, catalyst loading, and reaction time. numberanalytics.com

The choice of catalyst is paramount for a scalable process. An ideal catalyst should be highly active, selective, robust, and easily separable from the reaction mixture. acs.org For instance, in the synthesis of 4-substituted cyclohexanones, the optimization of catalyst loading (catalysts A, B, and C) is critical for maximizing yield and minimizing waste. google.com

Continuous flow chemistry offers significant advantages for process optimization and scalability over traditional batch processing. rsc.org Flow reactors allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions. This technology has been successfully applied to multi-step syntheses, demonstrating high productivity and sustainability. rsc.org For example, a continuous flow protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls has been developed, showcasing high yields and minimized waste. rsc.org The scale-up of such processes has been demonstrated, proving their industrial applicability. beilstein-journals.org

Table 2: Process Optimization Parameters for Ketone Synthesis

| Parameter | Influence on Synthesis | Optimization Strategy | Reference |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Determine optimal range for specific catalyst and substrates. Utilize flow chemistry for precise control. | numberanalytics.comgoogle.com |

| Catalyst Loading | Impacts reaction efficiency and cost. | Minimize catalyst amount while maintaining high conversion and selectivity. | google.com |

| Reaction Time | Directly affects throughput and energy consumption. | Shorten reaction times through catalyst optimization or use of microwave/ultrasound. | acs.orgencyclopedia.pub |

| Solvent | Influences reaction rate, solubility, and environmental impact. | Select green solvents or explore solvent-free conditions. | researchgate.netscitepress.org |

| Reaction Mode | Batch vs. Continuous Flow. | Employ continuous flow for better control, safety, and scalability. | rsc.org |

Reactions at the Ketone Functional Group

The ketone moiety is the most reactive site in the molecule, susceptible to a variety of transformations typical of carbonyl compounds.

Nucleophilic Addition Reactions

The carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center for nucleophilic attack. byjus.comorganicchemistrytutor.com This fundamental reactivity allows for the formation of a wide array of products through the addition of various nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org

Key examples of nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would produce tertiary alcohols. wisc.edumasterorganicchemistry.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 2-(4-methoxycyclohexyl)propan-2-ol after acidic workup. These reactions are powerful tools for creating new carbon-carbon bonds. byjus.comchemguide.co.uk

Wittig Reaction: This reaction converts ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comnumberanalytics.comwikipedia.org For example, treatment of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of 1-(4-methoxycyclohexyl)-1-methylethene. wikipedia.orgbeyondbenign.org This method is highly valuable for the specific synthesis of alkenes from carbonyl compounds. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR (e.g., Ph₃P=CH₂) | Alkene |

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) of this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.comkhanacademy.org This ketone possesses two different alpha-carbons: the methyl group (Cα) and the methine of the cyclohexane ring (Cα'). This asymmetry allows for the formation of two distinct enolates:

Kinetic Enolate: Formed by removing a proton from the less substituted and more sterically accessible alpha-carbon (the methyl group). This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. libretexts.org

Thermodynamic Enolate: The more stable enolate, formed by deprotonating the more substituted alpha-carbon (the cyclohexyl methine). This is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures.

The formation of these enolates opens up several synthetic possibilities:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position.

Aldol (B89426) Condensation: Enolates can add to other carbonyl compounds (including another molecule of the starting ketone) to form β-hydroxy ketones, known as an aldol addition. libretexts.orgsrmist.edu.in Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, in a process known as the aldol condensation. organicchemistrydata.orgmagritek.com A crossed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, can also be performed. uomustansiriyah.edu.iq

Michael Addition: As a nucleophile, the enolate can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. youtube.com

Selective Reduction and Oxidation Pathways

The ketone functional group can be selectively modified through reduction and oxidation reactions.

Selective Reduction:

The carbonyl group can be reduced to a secondary alcohol, 1-(4-methoxycyclohexyl)ethan-1-ol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent that selectively reduces ketones in the presence of less reactive functional groups like ethers. masterorganicchemistry.comsci-hub.se The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.com Given that the starting ketone is chiral, this reduction will produce a mixture of diastereomeric alcohols.

Table 2: Common Reducing Agents for Ketones

| Reagent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | High for ketones and aldehydes |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Less selective, reduces a wider range of functional groups |

Selective Oxidation:

One of the key oxidative transformations for ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. organicchemistrytutor.comwikipedia.org The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.govpurechemistry.org The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the oxygen insertion. The general trend for migration is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgwiley-vch.de

For this compound, the two groups are a cyclohexyl group and a methyl group. According to the migratory aptitude, the cyclohexyl group is more likely to migrate. This would result in the formation of 4-methoxycyclohexyl acetate.

Transformations of the Cyclohexyl Ring

While the ketone is the primary site of reactivity, the cyclohexane ring can also undergo specific transformations.

Functionalization of the Cyclohexane Core

Altering the functionality of the cyclohexane ring while the ketone and methoxy groups remain intact presents a synthetic challenge. However, certain strategies can be envisioned. Free-radical halogenation could potentially introduce a halogen onto the cyclohexane ring, although this method often lacks selectivity and may lead to a mixture of products. More advanced techniques involving directed C-H activation could offer a more controlled approach to functionalizing specific positions on the ring. ontosight.ainih.gov

Ring Opening and Rearrangement Reactions

The cyclohexyl ring in this compound is generally stable. However, under specific conditions, ring-opening or rearrangement reactions can occur.

Favorskii Rearrangement: If an α-halo derivative of this compound were synthesized (e.g., by halogenation of the enolate), it could undergo a Favorskii rearrangement upon treatment with a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by ring opening to yield a carboxylic acid derivative. For example, rearrangement of α-halocyclohexyl phenyl ketones can lead to 1-phenylcyclohexanecarboxylic acid. acs.org

Beckmann Rearrangement: The ketone can be converted to its corresponding oxime by reaction with hydroxylamine. Treatment of this oxime with acid can induce a Beckmann rearrangement. acs.org In this reaction, the group anti-periplanar to the hydroxyl group on the oxime migrates to the nitrogen atom, leading to the formation of an N-substituted amide after hydrolysis. For unsymmetrical ketones like this compound, two geometric isomers of the oxime can form, potentially leading to two different amide products. mvpsvktcollege.ac.in

Radical Ring-Opening: Certain radical reactions can initiate the opening of cyclic systems. For instance, oxidative radical ring-opening of cyclopropanols has been documented. beilstein-journals.org While not directly applicable to the ketone, conversion to a related cyclopropanol (B106826) derivative could provide a pathway to ring-opened products.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the cyclohexane ring is an ether linkage. Ethers are generally characterized by their low reactivity, making them stable under many reaction conditions and useful as protective groups in organic synthesis. ncert.nic.indokumen.pub However, under specific and often harsh conditions, the C-O bond of the ether can be cleaved or the group can be otherwise modified.

Ether Cleavage Reactions

The cleavage of the C-O bond in ethers is a fundamental transformation that typically requires strong acidic reagents. ncert.nic.in For an alkyl ether like this compound, the reaction involves the protonation of the ether oxygen, which converts the poor leaving group (alkoxide) into a good leaving group (an alcohol). chemistrysteps.com This is followed by a nucleophilic attack by a halide ion.

The mechanism, either Sₙ1 or Sₙ2, is determined by the nature of the groups attached to the oxygen. sciencemadness.orgmasterorganicchemistry.com In the case of this compound, the oxygen is bonded to a methyl group and a secondary cyclohexyl group. The nucleophilic attack will preferentially occur at the less sterically hindered carbon of the methyl group via an Sₙ2 mechanism. sciencemadness.org This results in the formation of a methyl halide and (4-hydroxycyclohexyl)ethan-1-one.

Strong acids, particularly hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), are most effective for this transformation due to the high acidity and the strong nucleophilicity of the resulting halide ions (I⁻ and Br⁻). chemistrysteps.comsciencemadness.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers. masterorganicchemistry.comwikipedia.org

Table 1: Ether Cleavage Reactions

| Reaction Type | Reagent(s) | Products | Mechanism |

|---|---|---|---|

| Ether Cleavage | HI or HBr (excess) | (4-Hydroxycyclohexyl)ethan-1-one, Methyl Halide | Sₙ2 |

Derivatization of the Methoxy Moiety

Beyond complete cleavage, the methoxy group can undergo other transformations, although these are less common for simple alkyl ethers compared to, for example, aromatic ethers like anisole. wikipedia.org Derivatization often involves converting the ether into a different functional group or modifying its structure without breaking the cyclohexyl-oxygen bond.

One key transformation is demethylation, which is essentially the ether cleavage reaction discussed previously, where the primary goal is to unmask the hydroxyl group. This conversion to (4-hydroxycyclohexyl)ethan-1-one can be seen as a derivatization of the methoxy moiety into a hydroxyl group, which opens up further synthetic possibilities like esterification or oxidation.

While the ether linkage itself is robust, the presence of the methoxy group can electronically influence the reactivity of the adjacent C-H bonds on the cyclohexane ring. However, direct derivatization of the methoxy group itself without cleavage is not a common pathway. For instance, oxidation of secondary methyl ethers can lead to ketones, but this typically requires specific reagents and reaction conditions. acs.org

Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. frontiersin.orgtcichemicals.com This approach aligns with the principles of green chemistry by reducing steps, minimizing waste, and increasing atom economy. frontiersin.org The ketone functional group in this compound serves as a key handle for its participation in various MCRs.

Several classical MCRs utilize a ketone as a primary component:

Biginelli Reaction : This is a three-component reaction between an aldehyde, a β-ketoester (or in this case, a ketone like this compound), and urea (B33335) or thiourea. tcichemicals.com The reaction, typically acid-catalyzed, produces dihydropyrimidinones, which are a class of compounds with significant pharmacological interest.

Hantzsch Dihydropyridine Synthesis : In its canonical form, this reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines. tcichemicals.com Modified Hantzsch reactions can incorporate ketones like this compound as the carbonyl component, leading to highly substituted pyridine (B92270) derivatives.

Passerini and Ugi Reactions : While these are isocyanide-based MCRs, the ketone in this compound can be a substrate. The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (ketone or aldehyde) to form an α-acyloxy carboxamide. organic-chemistry.org The Ugi reaction is a four-component reaction that adds an amine to this mixture. rug.nl

Tandem processes, or cascade reactions, involve a sequence of intramolecular or intermolecular reactions that occur consecutively in one pot. The ketone group of this compound can be the starting point for such sequences. For example, an initial aldol reaction could be followed by an intramolecular cyclization and dehydration, leading to complex cyclic structures.

Table 2: Potential Multi-Component Reactions

| MCR Name | Reactants | Potential Product Type |

|---|---|---|

| Biginelli Reaction | This compound + Aldehyde + Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Synthesis | This compound + Aldehyde + β-ketoester + Ammonia | Dihydropyridine derivative |

Stereochemistry and Conformational Analysis of 1 4 Methoxycyclohexyl Ethan 1 One

Cyclohexane (B81311) Ring Conformations

The structural foundation of 1-(4-Methoxycyclohexyl)ethan-1-one is the cyclohexane ring, which is not planar. To alleviate angle and torsional strain, the ring adopts puckered three-dimensional conformations. pressbooks.publibretexts.org

Chair Conformation and Ring Inversion Dynamics

The most stable and predominant conformation of a cyclohexane ring is the chair conformation. pressbooks.publibretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, which eliminates torsional strain. pressbooks.pub The cyclohexane ring is conformationally mobile and undergoes a rapid process known as ring-flipping or chair-chair interconversion. pressbooks.pub This dynamic equilibrium involves the conversion of one chair form into another, passing through higher-energy transition states like the twist-boat and boat conformations. pressbooks.publibretexts.org During a ring-flip, all axial substituents become equatorial, and all equatorial substituents become axial. pressbooks.pub At room temperature, this interconversion is so rapid that it appears as a single averaged structure unless studied by specialized techniques. pressbooks.pub

Contributions of Axial and Equatorial Substituents

In a chair conformation, the twelve hydrogen atoms or substituents on the cyclohexane ring occupy two distinct types of positions: axial and equatorial. spcmc.ac.in Axial bonds are oriented parallel to the principal axis of the ring, pointing straight up or down. spcmc.ac.in Equatorial bonds point outwards from the "equator" of the ring. spcmc.ac.in

Substituents generally prefer to occupy the more stable equatorial position to minimize steric hindrance. libretexts.orgspcmc.ac.in When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. spcmc.ac.in This destabilizing interaction is known as a 1,3-diaxial interaction. libretexts.org The larger the substituent, the greater the steric strain from these interactions, and thus the stronger its preference for the equatorial position. spcmc.ac.in

Steric and Electronic Effects on Conformational Equilibrium

The position of the conformational equilibrium between the two chair forms of a substituted cyclohexane is determined by the steric and electronic properties of the substituents.

A-Values and Conformational Energy Calculations

The preference for a substituent to occupy the equatorial position can be quantified by its conformational free energy, commonly known as the A-value. wikipedia.org The A-value represents the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation. wikipedia.org These values are additive and can be used to predict the most stable conformation for disubstituted cyclohexanes. masterorganicchemistry.com

The A-values for the methoxy (B1213986) and acetyl groups, the two substituents in this compound, are critical for its conformational analysis. The A-value for a methoxy group is approximately 0.6-0.7 kcal/mol. stackexchange.comechemi.com The acetyl group is sterically more demanding, with a reported A-value of about 1.0 kcal/mol. cdnsciencepub.comcdnsciencepub.com

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OCH₃ (Methoxy) | ~0.6 - 0.7 | stackexchange.comechemi.com |

| -COCH₃ (Acetyl) | ~1.0 | cdnsciencepub.comcdnsciencepub.com |

Interplay Between Acetyl and Methoxy Substituents

In this compound, the conformational equilibrium is governed by the steric demands of both the acetyl and methoxy groups. Since the acetyl group has a larger A-value than the methoxy group, it has a stronger preference for the equatorial position to avoid the more significant 1,3-diaxial interactions it would experience in an axial position. wikipedia.orgcdnsciencepub.com The methoxy group is less sterically demanding and therefore has a weaker preference for the equatorial position. echemi.com This difference in steric bulk is the primary factor determining the most stable conformation for the different stereoisomers of the molecule.

Analysis of Cis and Trans Stereoisomers

This compound can exist as two different geometric isomers: cis and trans. The conformational preferences for each isomer are distinct. spcmc.ac.in

Cis Isomer

In cis-1-(4-Methoxycyclohexyl)ethan-1-one, the two substituents are on the same side of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. spcmc.ac.inopenstax.org Through ring-flipping, the two chair conformers interconvert.

Conformer 1 : Equatorial methoxy group and axial acetyl group.

Conformer 2 : Axial methoxy group and equatorial acetyl group.

To determine the more stable conformer, we compare the energetic cost of placing each group in the axial position, which is given by their A-values.

The destabilization from an axial acetyl group is ~1.0 kcal/mol. cdnsciencepub.comcdnsciencepub.com

The destabilization from an axial methoxy group is ~0.6-0.7 kcal/mol. stackexchange.comechemi.com

Therefore, the conformer with the bulkier acetyl group in the equatorial position and the smaller methoxy group in the axial position (Conformer 2) is the more stable of the two. libretexts.org The energy difference between the two conformers is the difference between their A-values: ΔG° = 1.0 kcal/mol - 0.7 kcal/mol = ~0.3 kcal/mol. The equilibrium will favor the conformer with the equatorial acetyl group.

Trans Isomer

In trans-1-(4-Methoxycyclohexyl)ethan-1-one, the substituents are on opposite sides of the ring. This allows for two possible chair conformations:

Conformer 1 : Diequatorial (both acetyl and methoxy groups are equatorial).

Conformer 2 : Diaxial (both acetyl and methoxy groups are axial).

The diequatorial conformer has minimal steric strain, as both bulky groups occupy the more favorable equatorial positions, avoiding 1,3-diaxial interactions. openstax.org In contrast, the diaxial conformer is significantly destabilized by the 1,3-diaxial interactions of both the acetyl group and the methoxy group with the axial hydrogens of the ring. spcmc.ac.in

The total steric strain for the diaxial conformer can be estimated by summing the A-values of the two substituents: ΔG° = 1.0 kcal/mol + 0.7 kcal/mol = ~1.7 kcal/mol. This substantial energy difference means the diequatorial conformation is overwhelmingly favored at equilibrium. openstax.org The molecule will exist almost exclusively as the conformer where both the acetyl and methoxy groups are in the equatorial positions.

Chiral Purity and Enantiomeric Studies

The study of chirality and the separation of enantiomers are critical in many areas of chemistry, particularly in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. ntnu.noegrassbcollege.ac.in An enantiomeric pair consists of two molecules that are non-superimposable mirror images of each other. byjus.com The assessment of chiral purity involves determining the proportion of each enantiomer in a mixture. scielo.br

For the compound this compound, the presence of two chiral centers—C1 of the ethanone (B97240) group and C4 of the cyclohexyl ring—gives rise to the possibility of four stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). These stereoisomers can exist as two pairs of enantiomers.

Despite the theoretical existence of these stereoisomers, a review of the scientific literature and chemical databases reveals a notable absence of specific studies focused on the chiral purity and enantiomeric resolution of this compound. There is no readily available data on the synthesis of individual enantiomers, their specific optical rotations, or the development of analytical methods for their separation.

In the absence of specific research on this compound, we can discuss the general methodologies that would be applicable for such studies.

Hypothetical Approaches to Enantiomeric Studies:

Should research be undertaken on the stereoisomers of this compound, several established techniques could be employed:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. sigmaaldrich.comnih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP and the mobile phase composition are crucial for achieving successful resolution. nih.govafmps.be

Asymmetric Synthesis: This approach involves the synthesis of a single, desired enantiomer. nih.govchemistryviews.org This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. An example of this is the use of organocatalysts in one-pot enantioselective routes to create specific stereoisomers. chemistryviews.org

Kinetic Resolution: This method involves the differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst, often an enzyme. scielo.bruni-graz.at One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. uni-graz.at Dynamic kinetic resolution is an advanced form of this technique that can theoretically convert 100% of a racemic mixture into a single enantiomer.

Data on Chiral Purity:

As there are no published enantiomeric studies, there is no experimental data to present in a table regarding the chiral purity of this compound. A hypothetical data table for future research could include the following parameters:

| Stereoisomer | Retention Time (min) | Enantiomeric Excess (ee%) | Specific Rotation [α]D |

| (1R, 4R) | Data not available | Data not available | Data not available |

| (1S, 4S) | Data not available | Data not available | Data not available |

| (1R, 4S) | Data not available | Data not available | Data not available |

| (1S, 4R) | Data not available | Data not available | Data not available |

The field of stereochemistry provides robust methods for the investigation of chiral molecules. iitk.ac.in However, the chiral properties of this compound remain an unexplored area of research. Future studies employing techniques such as chiral HPLC, asymmetric synthesis, or kinetic resolution would be necessary to isolate and characterize its stereoisomers, determine their specific optical activities, and establish their chiral purity. pressbooks.publibretexts.org

In-depth Spectroscopic Analysis of this compound Remains Elusive

The inquiry sought to build a detailed article focusing on advanced spectroscopic characterization methodologies for this compound. The intended structure of the article was to include in-depth sections on ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton confirmation, and two-dimensional NMR techniques for connectivity and stereochemical assignment. Furthermore, a detailed examination of its vibrational signatures through Infrared (IR) and Raman spectroscopy for the identification of key functional groups and conformational analysis was planned.

Searches for the compound, including by its systematic name and the CAS number for its cis-isomer (99182-93-1), did not uncover any published experimental spectra or detailed research findings. The available information is largely limited to data for structurally analogous but distinct molecules, such as 1-(4-methoxyphenyl)ethanone and 1-(4-methylcyclohexyl)ethanone. While the analysis of these related compounds can offer general insights into the expected spectral characteristics of this compound, it does not provide the specific, scientifically accurate data required for the requested in-depth article and data tables.

Without access to the foundational ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra of this compound, a detailed and authoritative discussion of its spectroscopic characterization, as outlined in the user's request, cannot be responsibly generated. The creation of such a document would necessitate either the synthesis and experimental analysis of the compound or access to proprietary databases that are not publicly available.

Therefore, we are unable to provide the requested article at this time due to the lack of available scientific data for the specific chemical compound of interest.

Advanced Spectroscopic Characterization Methodologies for 1 4 Methoxycyclohexyl Ethan 1 One

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of 1-(4-methoxycyclohexyl)ethan-1-one. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. chemguide.co.uk This process removes an electron from the molecule, generating a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk Only the charged particles are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to produce a mass spectrum. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, with the chemical formula C9H16O2, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).

The calculated monoisotopic mass of this compound is 156.11503 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

| Property | Value |

|---|---|

| Chemical Formula | C9H16O2 |

| Theoretical Monoisotopic Mass | 156.11503 Da |

| Nominal Mass | 156 Da |

The fragmentation pattern in the mass spectrum of this compound provides valuable structural information. As a ketone, it undergoes characteristic cleavage patterns, primarily alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com

Two primary alpha-cleavage pathways are possible:

Loss of the methyl group (•CH3): Cleavage between the carbonyl carbon and the methyl group results in the formation of a [M-15]+ acylium ion. This fragment, [C8H13O2]+, would have an m/z of 141.

Loss of the methoxycyclohexyl group (•C7H13O): Cleavage between the carbonyl carbon and the cyclohexyl ring generates an acetyl cation ([CH3CO]+) with an m/z of 43. This is often a very stable and abundant fragment for methyl ketones. chemguide.co.uk

Further fragmentation can occur within the cyclohexyl ring itself. Cycloalkanes are known to fragment via the loss of small neutral molecules like ethylene (B1197577) (C2H4). jove.com The methoxycyclohexyl fragment can also undergo characteristic ether fragmentation, which typically involves cleavage alpha to the oxygen atom. libretexts.org For the methoxycyclohexane moiety, this could lead to the loss of a methoxy (B1213986) radical (•OCH3) to form a cyclohexyl cation at m/z 83, or the loss of a formaldehyde (B43269) molecule (CH2O) via rearrangement.

The interpretation of the mass spectrum involves identifying these key fragments and relating them back to the parent structure. The most intense peak in the spectrum is known as the base peak. For ketones, the acylium ion formed via alpha-cleavage is often the base peak due to its resonance stabilization. chemguide.co.ukyoutube.com

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Description |

|---|---|---|

| 156 | [C9H16O2]+• | Molecular Ion (M+•) |

| 141 | [M - CH3]+ | Loss of a methyl radical via alpha-cleavage |

| 125 | [M - OCH3]+ | Loss of a methoxy radical |

| 113 | [C7H13O]+ | Methoxycyclohexyl cation |

| 83 | [C6H11]+ | Cyclohexyl cation, loss of the acetyl and methoxy groups |

| 55 | [C4H7]+ | Fragment from cyclohexyl ring cleavage |

| 43 | [CH3CO]+ | Acetyl cation via alpha-cleavage (often the base peak) |

X-ray Crystallography for Solid-State Structural Determination (for derivatives)

While obtaining a suitable single crystal of the parent compound this compound for X-ray diffraction analysis can be challenging, the technique is invaluable for determining the precise three-dimensional structure of its solid-state derivatives. researchgate.net By synthesizing a crystalline derivative, such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime, researchers can overcome difficulties in crystallizing the parent ketone.

The process involves directing a beam of X-rays onto a single crystal of the derivative. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed three-dimensional electron density map of the molecule can be constructed. researchgate.net

This analysis provides unambiguous information on:

Bond lengths: The precise distances between atoms (e.g., C=O, C-O, C-C). researchgate.net

Bond angles: The angles between adjacent bonds, defining the geometry of the molecule. researchgate.net

Torsional angles: These define the conformation of the molecule, such as the chair, boat, or twist-boat conformation of the cyclohexane (B81311) ring and the orientation of the acetyl and methoxy substituents (axial vs. equatorial).

Stereochemistry: The absolute configuration of chiral centers, if present. For this compound derivatives, this would confirm the cis or trans relationship between the substituents on the cyclohexane ring.

Intermolecular interactions: The analysis also reveals how molecules pack together in the crystal lattice, identifying non-covalent interactions like hydrogen bonds or van der Waals forces that dictate the solid-state structure.

For example, a crystallographic study of a derivative would definitively confirm the conformation of the methoxycyclohexyl ring and the relative positions of the substituents, information that is often inferred from other spectroscopic methods like NMR but is unequivocally determined by X-ray diffraction.

Computational Chemistry Investigations of 1 4 Methoxycyclohexyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Geometries and Energies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1-(4-Methoxycyclohexyl)ethan-1-one, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine the optimized geometries of its isomers. researchgate.netrsc.orgskemman.is The compound exists as cis and trans diastereomers due to the substitution pattern on the cyclohexane (B81311) ring. Furthermore, each of these isomers has multiple possible conformations, primarily the chair forms with substituents in either axial (ax) or equatorial (eq) positions.

The primary goal of DFT calculations is to locate the lowest energy conformations for both the cis and trans isomers. For the trans isomer, the diequatorial (1e,4e) conformation is expected to be significantly more stable than the diaxial (1a,4a) conformation due to the avoidance of unfavorable 1,3-diaxial steric interactions. pressbooks.pub For the cis isomer, both chair conformations would have one axial and one equatorial substituent (1a,4e and 1e,4a), leading to comparable energies, though the specific steric bulk of the acetyl and methoxy (B1213986) groups would determine any small preference. pressbooks.pub DFT calculations provide quantitative values for these energy differences.

A hypothetical summary of relative energies obtained from such a DFT study is presented below. The energies are typically reported in kcal/mol relative to the most stable conformer.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Isomer | Conformation | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| trans | Diequatorial (e,e) | 0.00 | Most Stable |

| trans | Diaxial (a,a) | ~5-7 | High Energy |

| cis | Axial-Equatorial (a,e) | ~2.5 | Less Stable |

| cis | Equatorial-Axial (e,a) | ~2.7 | Less Stable |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. numberanalytics.comunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant electron density on the oxygen atom of the methoxy group due to its lone pairs. The LUMO, conversely, would be primarily localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack. mdpi.comstackexchange.com

DFT calculations can precisely determine the energies of these orbitals. This analysis helps predict how the molecule will interact with other reagents. For instance, the calculated LUMO energy and its distribution would explain the susceptibility of the ketone's carbonyl carbon to attack by nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -9.5 | Region of electron donation (methoxy oxygen) |

| LUMO Energy | -1.2 | Region of electron acceptance (carbonyl carbon) |

| HOMO-LUMO Gap (ΔE) | 8.3 | Indicates moderate kinetic stability |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer efficient ways to explore the full range of a molecule's possible shapes (its conformational landscape).

Conformational Searching and Energy Minimization

Molecular mechanics force fields (like MMFF94) are used to perform systematic or stochastic conformational searches. sapub.orguci.edu This process involves rotating the molecule's rotatable bonds—such as those connecting the substituents to the ring and within the methoxy group—to generate thousands of different potential structures. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. uci.edu

This search is crucial for flexible molecules like this compound to ensure that the global energy minimum (the most stable conformer) is found, rather than just a local minimum. The results of this search would yield a list of stable conformers and their relative energies, confirming and expanding upon the DFT results by exploring a wider range of possibilities, including twist-boat and other non-chair conformations. nih.gov

Dynamic Behavior and Ring Inversion Pathways

Molecular dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.govacs.org An MD simulation of this compound at a given temperature would show the dynamic interconversion between different conformations, most notably the chair-to-chair ring inversion. nih.govyoutube.com

By analyzing the MD trajectory, one can map the pathway of this ring inversion, which proceeds through higher-energy transition states, such as half-chair and boat conformations. nih.gov Specialized computational techniques can be used to calculate the potential of mean force (PMF) along the inversion coordinate, which provides the free energy barrier for the ring flip. acs.org This energy barrier is a critical parameter that determines the rate of interconversion between the two chair forms of a cyclohexane derivative at a specific temperature. rsc.orgresearchgate.net

In Silico Spectroscopic Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate the computed structures and aid in the interpretation of experimental spectra.

DFT calculations can be used to predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgd-nb.info For instance, time-dependent DFT (TD-DFT) is a common method for predicting IR spectra. uantwerpen.beacs.org The calculated vibrational frequencies for characteristic functional groups, such as the C=O stretch of the ketone and the C-O stretch of the methoxy ether, can be directly compared to experimental FT-IR data. researchgate.net A good correlation between the predicted and experimental spectra provides strong evidence that the calculated lowest-energy geometry is correct.

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict 1H and 13C NMR chemical shifts. acs.org These predicted shifts for the different hydrogen and carbon atoms in the various stable conformers of this compound can be compared to experimental NMR data to confirm the stereochemistry (cis vs. trans) and the predominant conformation in solution. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Predicted IR Frequencies

| Vibrational Mode | Functional Group | Experimental Frequency (cm-1) | Predicted Frequency (cm-1) |

|---|---|---|---|

| C=O Stretch | Ketone | ~1715 | ~1720 |

| C-O Stretch | Ether | ~1100 | ~1105 |

| C-H Stretch | Alkyl | ~2850-2950 | ~2860-2960 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy, aiding in spectral assignment and structure confirmation. nih.gov The most common approach involves calculating the magnetic shielding tensors for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method. faccts.de These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions depends on the chosen level of theory (a combination of the functional, like B3LYP, and the basis set, such as 6-31G(d)) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net More recent advancements also utilize machine learning and graph neural networks, trained on vast databases of experimental spectra, to predict chemical shifts with remarkable speed and precision. mdpi.com

For this compound, a computational study would first involve optimizing the molecule's geometry to find its lowest energy conformation. Both cis and trans isomers of the substituted cyclohexane ring, as well as different rotational conformations of the acetyl and methoxy groups, would be considered. Following optimization, GIAO-DFT calculations would produce the theoretical chemical shifts.

Illustrative Data Table: Predicted NMR Chemical Shifts

Below are hypothetical ¹H and ¹³C NMR chemical shift values for the trans isomer of this compound, as would be predicted using a DFT method like B3LYP/6-31G(d) in a chloroform (B151607) (CDCl₃) continuum solvent model.

To interact with the data, please click on the table headers to sort or use the search function.

Image 1:

Image 1:| Atom Number | Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| C1 | ¹³C | 212.5 | Carbonyl carbon |

| C2 | ¹³C | 28.4 | Acetyl methyl carbon |

| C3 | ¹³C | 50.1 | Cyclohexyl carbon attached to acetyl |

| C4, C8 | ¹³C | 28.9 | Cyclohexyl carbons adjacent to C3 |

| C5, C7 | ¹³C | 31.5 | Cyclohexyl carbons adjacent to C6 |

| C6 | ¹³C | 78.3 | Cyclohexyl carbon attached to methoxy |

| C9 | ¹³C | 55.8 | Methoxy carbon |

| H (on C2) | ¹H | 2.15 | Acetyl methyl protons (singlet) |

| H (on C3) | ¹H | 2.40 | Methine proton (multiplet) |

| H (on C6) | ¹H | 3.25 | Methine proton (multiplet) |

| H (on C9) | ¹H | 3.35 | Methoxy protons (singlet) |

| H (on C4,C5,C7,C8) | ¹H | 1.20 - 2.05 | Cyclohexyl methylene (B1212753) protons (complex multiplets) |

Vibrational Frequency Calculations

Vibrational frequency analysis is a computational tool used to predict the infrared (IR) spectrum of a molecule and to verify the nature of a stationary point on the potential energy surface. nih.gov The calculation involves computing the second derivatives of the energy with respect to the atomic positions, which forms a matrix known as the Hessian. openmopac.net Diagonalization of this mass-weighted Hessian matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). openmopac.netuni-rostock.de

For an optimized structure to be a true energy minimum (a stable conformer), all calculated vibrational frequencies must be real (positive numbers). The presence of one imaginary frequency indicates a transition state. uni-rostock.de The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98) to correct for anharmonicity and limitations in the theoretical model, allowing for better agreement with experimental IR spectra. researchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies

The following table presents hypothetical scaled vibrational frequencies for key functional groups in this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 2945 | High | C-H Stretch (Aliphatic CH, CH₂, CH₃) |

| 1710 | Very High | C=O Stretch (Ketone) |

| 1455 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bend |

| 1360 | Medium | CH₃ Symmetric Bend (Acetyl) |

| 1115 | High | C-O-C Asymmetric Stretch (Ether) |

| 1085 | Medium | C-C Stretch (Cyclohexane ring) |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. walisongo.ac.id A transition state (TS) is the highest energy point along the lowest energy path connecting a reactant and a product. It represents a fleeting molecular configuration where bonds are simultaneously breaking and forming. Computationally, a TS is located and confirmed by finding a structure with exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. uni-rostock.de

A plausible reaction for this compound is the nucleophilic addition of a hydride ion (e.g., from a reducing agent like NaBH₄) to the carbonyl carbon. This reaction would proceed through a transition state to form the corresponding alcohol, 1-(4-methoxycyclohexyl)ethan-1-ol. Computational modeling can determine the geometry of this transition state and calculate the activation energy (Eₐ), which is the energy difference between the transition state and the reactants.

Illustrative Data Table: Reaction Energy Profile

This table shows a hypothetical energy profile for the hydride reduction of this compound. Energies are given relative to the reactants.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H⁻ | 0.0 |

| Transition State | [H---C(O)R₂]⁻ complex | +10.5 |

| Product | 1-(4-methoxycyclohexyl)ethan-1-olate anion | -18.2 |

The activation energy of 10.5 kcal/mol suggests a facile reaction, which is consistent with the known reactivity of ketones with hydride reagents.

Prediction of Properties for Novel Analogues

A significant advantage of computational chemistry is its predictive power. Before committing resources to laboratory synthesis, chemists can design novel analogues of a lead compound and calculate their properties to screen for candidates with improved characteristics. This is a foundational practice in modern drug discovery and materials science. nih.gov

For this compound, one could investigate how structural modifications affect key electronic or physical properties. For instance, altering the ether or acyl group could modulate the molecule's polarity, reactivity, or receptor binding affinity. Properties like the molecular dipole moment (a measure of polarity) and the HOMO-LUMO energy gap (an indicator of chemical reactivity and electronic excitability) are readily calculated. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative Data Table: Predicted Properties of Analogues

This table compares the calculated dipole moment and HOMO-LUMO gap for the parent molecule and two hypothetical analogues.

| Compound | Structural Modification | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Parent Compound | - | 2.85 | 5.9 |

| Analogue 1 | Methoxy → Ethoxy group | 2.90 | 5.8 |

| Analogue 2 | Acetyl → Propionyl group | 2.88 | 5.85 |

The data suggests that these minor modifications have a subtle effect on the calculated polarity and electronic properties. Such analyses can guide the synthesis of new compounds with fine-tuned characteristics for specific applications.

Structure Activity Relationship Sar Studies of 1 4 Methoxycyclohexyl Ethan 1 One Derivatives

Design Principles for Derivatives Based on the Scaffold

The design of new derivatives hinges on a systematic approach to altering the molecule's structure to enhance its interaction with a biological target. The ketone functional group, in particular, is a privileged scaffold in drug discovery due to its ability to engage in various interactions with biological targets. numberanalytics.com

Rational drug design utilizes knowledge of a biological target to guide the modification of a lead compound. nih.govresearchgate.net For the 1-(4-methoxycyclohexyl)ethan-1-one scaffold, several rational design strategies can be employed. These strategies involve targeted modifications to the three main components of the molecule: the cyclohexane (B81311) ring, the methoxy (B1213986) group, and the ethanone (B97240) side chain. The goal is to systematically probe the chemical space around the core structure to identify substitutions that improve activity. numberanalytics.com

Key modification strategies include:

Cyclohexane Ring Modification: Altering the stereochemistry (cis/trans) of the substituents on the cyclohexane ring can significantly impact the molecule's three-dimensional shape and its fit within a receptor's binding pocket. Introducing additional substituents on the ring can also explore new binding interactions.

Methoxy Group Variation: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to probe the effect of size and lipophilicity. Bioisosteric replacement, such as substituting the oxygen with sulfur (thiomethyl ether) or replacing the entire group with a halogen, can alter electronic properties and metabolic stability. nih.gov

Ethanone Side-Chain Alteration: The acetyl group (-C(O)CH₃) is a prime site for modification. The terminal methyl group can be extended to larger alkyl groups (ethyl, propyl) or replaced with cyclic structures to explore hydrophobic pockets. The ketone's carbonyl group is a key pharmacophoric feature, likely acting as a hydrogen bond acceptor. numberanalytics.com

Table 1: Potential Scaffold Modification Strategies for this compound

| Molecular Region | Modification Strategy | Rationale |

|---|---|---|

| Cyclohexane Ring | Vary stereochemistry (cis/trans) | Alter 3D conformation and fit to target. |

| Introduce substituents (e.g., F, Cl, CH₃) | Probe for additional binding interactions. | |

| Methoxy Group | Modify alkyl chain (e.g., -OCH₂CH₃) | Investigate steric and lipophilic requirements. |

| Bioisosteric replacement (e.g., -SCH₃, -Cl) | Modulate electronic properties and metabolic stability. | |

| Ethanone Side-Chain | Extend terminal methyl group (e.g., -C(O)CH₂CH₃) | Explore hydrophobic pockets in the binding site. |

| Replace methyl with cyclic groups (e.g., cyclopropyl) | Introduce conformational rigidity. |

Combinatorial chemistry provides a powerful method for rapidly synthesizing a large number of derivatives, known as a library. wikipedia.orglibretexts.org This technique can be applied to the this compound scaffold to efficiently explore a wide range of structural variations. Ketones are effective building blocks for creating dynamic combinatorial libraries. acs.orgacs.org

Two primary approaches could be used:

Parallel Synthesis: A core intermediate, such as 4-methoxycyclohexanecarboxylic acid, could be arrayed in a multi-well plate. Different reagents would then be added to each well to build out the ethanone portion and other functionalities, resulting in a library of distinct products. libretexts.org

Split-and-Pool Synthesis: This method allows for the creation of even larger libraries. For example, a solid-support bead could be linked to a precursor. The beads would be split into multiple groups, with each group undergoing a different reaction (e.g., addition of a unique building block). The beads are then pooled, mixed, and split again for the next reaction step, exponentially increasing the number of unique compounds. wikipedia.org A library could be generated by reacting a versatile intermediate, like a protected 4-aminocyclohexanone, with a diverse set of building blocks.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgfrontiersin.orgfrontiersin.org This approach is fundamental to modern drug design, allowing for the prediction of the activity of unsynthesized compounds and providing insight into the molecular properties that drive activity. iosrjournals.org

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. frontiersin.org These descriptors are categorized based on the properties they represent, such as steric, electronic, and lipophilic characteristics.

For derivatives of this compound, a range of descriptors would be calculated:

Steric Descriptors: These describe the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Volume (MV), and Molar Refractivity (MR), which relates to the volume occupied by the molecule and its polarizability. frontiersin.orgfrontiersin.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as its ability to participate in electrostatic interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity, and the dipole moment, which measures charge separation. frontiersin.orgfrontiersin.org

Lipophilicity Descriptors: The most common descriptor is LogP (the logarithm of the octanol-water partition coefficient), which measures the hydrophobicity of a compound. This is critical for predicting how a molecule will behave in biological systems. frontiersin.orgfrontiersin.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. frontiersin.org

Table 2: Common Physicochemical Descriptors for QSAR Studies

| Descriptor Type | Descriptor Name | Physicochemical Significance |

|---|---|---|

| Lipophilic | LogP | Measures hydrophobicity; influences membrane permeability and binding. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. frontiersin.org |

| Steric | Molecular Weight (MW) | Represents the overall size of the molecule. frontiersin.org |

| Electronic | Dipole Moment | Indicates the polarity and charge distribution of the molecule. frontiersin.org |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. frontiersin.org |

| Topological | Wiener Index | Describes molecular branching and compactness. frontiersin.org |

Once descriptors are calculated for a series of synthesized derivatives and their biological activities are measured, a statistical model is built to find a quantitative relationship. Multiple Linear Regression (MLR) is a widely used and straightforward method for this purpose. youtube.comresearchgate.net

An MLR model takes the form of an equation: Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a common measure of potency.

D₁, D₂, ... Dₙ are the values of the molecular descriptors.

c₁, c₂, ... cₙ are the regression coefficients, which indicate the weight or importance of each descriptor.

c₀ is a constant.

The goal is to find the combination of descriptors that produces a statistically robust model with high predictive power. tandfonline.comnih.gov The signs of the coefficients (positive or negative) provide valuable insight into the SAR. For instance, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances biological activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. nih.gov

Table 3: Hypothetical QSAR Data for this compound Derivatives

| Compound | Modification | pIC₅₀ (Activity) | LogP | Molar Refractivity (MR) |

|---|---|---|---|---|

| 1 | Parent (OCH₃) | 5.2 | 2.1 | 45.3 |

| 2 | -OCH₂CH₃ | 5.5 | 2.6 | 50.0 |

| 3 | -F (on ring) | 5.4 | 2.2 | 44.1 |

| 4 | -C(O)CH₂CH₃ | 5.1 | 2.5 | 50.0 |

This table is for illustrative purposes only.

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based design methods are particularly valuable. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.netnih.gov

For the this compound scaffold, a pharmacophore model would be generated by aligning a set of active derivatives and identifying the common chemical features responsible for their activity. mdpi.com These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic/Aromatic Centers (HY/AR)

Positive/Negative Ionizable Groups (PI/NI)

In the case of this compound, the carbonyl oxygen of the ketone and the ether oxygen of the methoxy group are potential hydrogen bond acceptors. The cyclohexyl ring represents a significant hydrophobic feature. By analyzing a series of active analogs, a 3D arrangement of these features can be defined. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds. nih.gov This process, known as virtual screening, rapidly identifies molecules from the database that match the pharmacophore model. These "hits" are considered to have a higher probability of being active and can be prioritized for synthesis and biological testing, significantly accelerating the discovery of novel and structurally diverse lead compounds. nih.govsygnaturediscovery.com

Computational Docking and Molecular Dynamics in Derivative Interaction Studies

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interactions between small molecules, such as derivatives of this compound, and their biological targets at an atomic level. These methods are instrumental in structure-activity relationship (SAR) studies for understanding binding modes, predicting binding affinities, and guiding the design of more potent and selective derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on a function that estimates the binding energy. For instance, in studies of ketone derivatives as potential enzyme inhibitors, docking is used to elucidate the binding modes within the active site. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. For example, computational investigations of unsaturated ketone derivatives as monoamine oxidase B (MAO-B) inhibitors utilize docking to understand how these molecules fit into the enzyme's active site nih.gov.